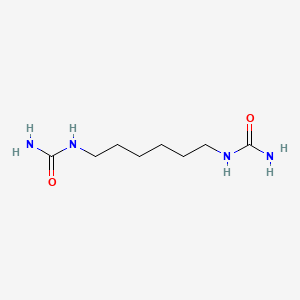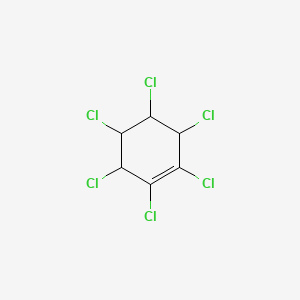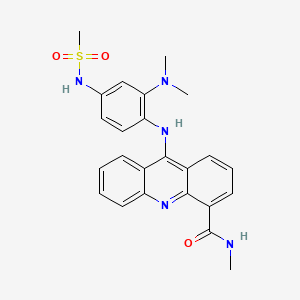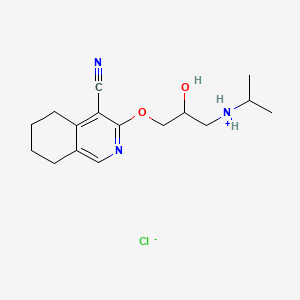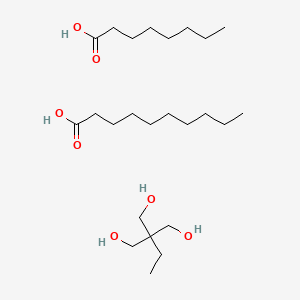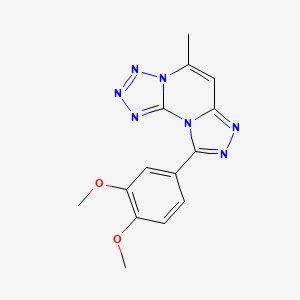
9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its complex structure, which includes a triazole ring fused with a pyrimidine ring, and a phenyl group substituted with two methoxy groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound. This reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of the triazole intermediate with a suitable aldehyde or ketone. This step often requires the use of a strong acid or base as a catalyst.
Substitution Reactions: The final step involves the introduction of the 3,4-dimethoxyphenyl group through a substitution reaction. This can be achieved using a suitable halogenated precursor and a strong nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated precursors, strong nucleophiles such as amines or thiols, and suitable solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown its activity against various biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Another heterocyclic compound with a similar triazole ring structure.
Pyrazolo(3,4-d)pyrimidine: Shares the pyrimidine ring but differs in the fused ring system.
1,2,4-Triazolo(4,3-a)quinoxaline: Contains a triazole ring fused with a quinoxaline ring.
Uniqueness
9-(3,4-Dimethoxyphenyl)-5-methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxyphenyl group. This imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67433-62-9 |
|---|---|
Formule moléculaire |
C14H13N7O2 |
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
12-(3,4-dimethoxyphenyl)-7-methyl-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C14H13N7O2/c1-8-6-12-15-16-13(20(12)14-17-18-19-21(8)14)9-4-5-10(22-2)11(7-9)23-3/h4-7H,1-3H3 |
Clé InChI |
AFWDKJKFYMWJFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NN=C(N2C3=NN=NN13)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


